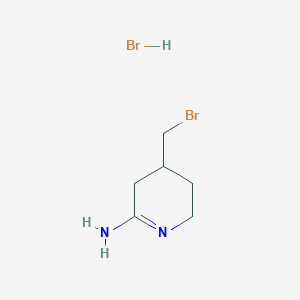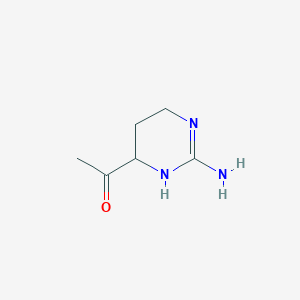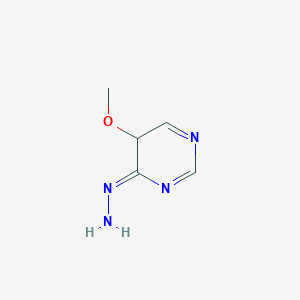![molecular formula C6H3BrN2OS B12357437 6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and structural similarity to purines, making it a valuable scaffold in drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, followed by pyrimidone formation, bromination, and cyclization . The Gewald reaction is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source, leading to the formation of 2-aminothiophenes .
Industrial Production Methods: For industrial-scale production, the process is optimized to be robust and scalable. The method involves standard laboratory equipment and avoids the use of chromatography for purification, making it cost-effective and efficient . The overall yield of the product can reach up to 49% .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Heck coupling reactions, which are highly dependent on the choice of catalyst, solvent, and base.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed.
Major Products: The major products formed from these reactions include various substituted thienopyrimidines, which are valuable intermediates in the synthesis of pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protein kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting these enzymes, the compound disrupts key signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4aH-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the thienopyrimidine family:
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar in structure but with a chlorine atom, this compound also exhibits significant biological activity.
4-N-substituted 6-bromopyrido[2,3-d]pyrimidines: These compounds have a pyridine ring instead of a thiophene ring, offering different pharmacological properties.
Uniqueness: The unique combination of a bromine atom and a thienopyrimidine scaffold in this compound provides it with distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C6H3BrN2OS |
|---|---|
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-3H |
InChI-Schlüssel |
STNXRAKBVFVFIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=NC=NC(=O)C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-6-[4-(morpholin-4-ylmethyl)phenyl]indazole-4-carboxamide](/img/structure/B12357359.png)
![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one;hydrate](/img/structure/B12357361.png)
![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12357363.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)
![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)

![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)

![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)


